3-Methoxycinnamic acid

Description

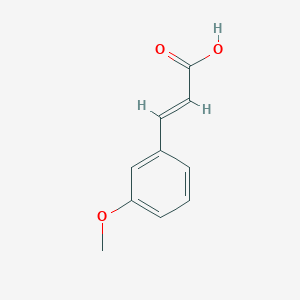

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-(3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPNXAULYJPXEH-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70875904 | |

| Record name | (E)-3-Methoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6099-04-3, 17570-26-2 | |

| Record name | trans-3-Methoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamic acid, m-methoxy-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017570262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6099-04-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-3-Methoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(3-methoxyphenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Methoxycinnamic Acid

Established Synthetic Pathways

The creation of 3-Methoxycinnamic acid has traditionally relied on robust condensation reactions that form the core of α,β-unsaturated carboxylic acid synthesis.

Perkin Reaction and its Variants

The Perkin reaction, first reported by William Henry Perkin in 1868, is a cornerstone method for synthesizing cinnamic acids. nih.govacs.org The reaction facilitates the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), using an alkali salt of the corresponding acid as a weak base catalyst. nih.govmdpi.com For the synthesis of this compound, the process involves the condensation of 3-methoxybenzaldehyde (B106831) with acetic anhydride, typically catalyzed by sodium acetate (B1210297). d-nb.infoiitk.ac.in

The mechanism commences with the formation of an enolate ion from acetic anhydride, which then acts as a nucleophile, attacking the carbonyl group of 3-methoxybenzaldehyde. iitk.ac.in Subsequent dehydration and hydrolysis steps yield the final α,β-unsaturated acid product. uns.ac.id While widely applicable, a notable drawback of the Perkin reaction is the potential for lower yields when the aromatic aldehyde contains electron-donating groups, such as the methoxy (B1213986) group in the target compound. researchgate.net

Variants of the Perkin reaction have been developed to improve its scope and efficiency. These can involve using different base catalysts, such as triethylamine (B128534) or pyridine (B92270), or modifications to the reaction conditions. acs.orgnih.gov One important variation is the Perkin-Oglialoro condensation, which can be used to synthesize related coumarin (B35378) structures. scispace.com

Table 1: Representative Perkin Reaction for Cinnamic Acid Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 3-Methoxybenzaldehyde | Acetic Anhydride | Sodium Acetate | This compound | d-nb.info |

| p-Methoxybenzaldehyde | Acetic Anhydride | Sodium Acetate | p-Methoxycinnamic acid | uns.ac.idijarsct.co.in |

| Salicylaldehyde | Acetic Anhydride | Sodium Acetate | 2-Hydroxycinnamic acid | iitk.ac.in |

| Benzaldehyde | Acetic Anhydride | Sodium Acetate | Cinnamic acid | iitk.ac.in |

Knoevenagel Condensation Approaches

The Knoevenagel condensation is another fundamental and widely used method for forming carbon-carbon double bonds, making it highly suitable for the synthesis of this compound. nih.govbepls.com The reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, such as malonic acid or its esters. wikipedia.orgfrontiersin.org The reaction is typically catalyzed by a weak base like ammonia (B1221849) or its derivatives, including primary, secondary, or tertiary amines like piperidine (B6355638) or pyridine. wikipedia.orgfrontiersin.org

In the synthesis of this compound, 3-methoxybenzaldehyde is reacted with malonic acid. The mechanism proceeds through the deprotonation of the active methylene compound by the base to form a nucleophilic enolate, which then attacks the aldehyde's carbonyl carbon. wikipedia.org A subsequent dehydration step eliminates a water molecule to form the α,β-unsaturated product. wikipedia.org

Key modifications include the Doebner modification, which uses pyridine as both a catalyst and solvent and allows for the use of malonic acid itself, followed by decarboxylation. bepls.comnih.gov The Verley modification introduced β-alanine as a co-catalyst alongside pyridine. wikipedia.orgimpactfactor.org

Microwave-Assisted Synthesis Protocols

To enhance reaction rates and often improve yields, microwave irradiation has been successfully applied to the synthesis of cinnamic acid derivatives, including this compound. scispace.com This non-conventional energy source can significantly reduce reaction times compared to traditional heating methods. ijarsct.co.infrontiersin.orgresearchgate.net

Microwave-assisted synthesis is frequently coupled with Knoevenagel-Doebner condensation reactions. For instance, the synthesis of various hydroxycinnamic acids has been achieved by reacting the corresponding benzaldehydes with malonic acid and piperidine in a solvent like dimethylformamide (DMF) under microwave irradiation. frontiersin.org One report specifies the microwave-assisted synthesis of this compound derivatives yielding 60-70% of the product. scispace.com Another protocol for a related isomer, p-methoxycinnamic acid, achieved a 95% yield. google.com Similarly, p-coumaric, 4-methoxycinnamic, and 3,4-dimethoxycinnamic acids have been synthesized with yields of 80%, 85%, and 92% respectively, using microwave irradiation under solvent-free conditions. mdpi.comencyclopedia.pub Ultrasonic waves, another energy source, have also been used to facilitate the Perkin reaction for synthesizing p-methoxy cinnamic acid, demonstrating the broader applicability of energy-assisted methods. uns.ac.idijarsct.co.in

Table 2: Microwave-Assisted Synthesis of Cinnamic Acid Derivatives

| Aldehyde | Reagent | Conditions | Yield | Reference |

| m-Methoxycinnamic acid precursor | Thiourea (B124793) reagents | Microwave Irradiation | 60-70% | scispace.com |

| Vanillin | Malonic Acid | 50 W, 90°C, 30 min (DMF) | 89% (Ferulic Acid) | frontiersin.org |

| 4-hydroxybenzaldehyde | Malonic Acid | Microwave, K₂CO₃, Water | 72% (p-Coumaric Acid) | mdpi.comencyclopedia.pub |

| 4-hydroxy-3-methoxybenzaldehyde | Malonic Acid | 960 W, 4 min | 30.55% (Ferulic Acid) | researchgate.net |

Chemoenzymatic Synthesis

Chemoenzymatic strategies leverage the high selectivity of enzymes to perform specific chemical transformations, offering a powerful route for producing complex molecules. For this compound and its derivatives, two main classes of enzymes have been explored: Phenylalanine Ammonia Lyases (PALs) and lipases.

PALs catalyze the reversible non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid and ammonia. d-nb.infowikipedia.org This catalytic activity can be harnessed in the reverse direction for the synthesis of phenylalanine analogues from their corresponding cinnamic acids. frontiersin.orgfrontiersin.org Research has demonstrated that PALs can be used for the amination of various substituted cinnamic acids, including a specific mention of m-methoxy cinnamic acid, to produce the corresponding amino acid derivative. frontiersin.orgfrontiersin.org This process can be part of a multi-enzymatic cascade to synthesize optically pure D- and L-phenylalanine derivatives. nih.gov

Additionally, lipases, such as the immobilized Candida antarctica lipase (B570770) B (Novozym 435), are used for esterification and transesterification reactions. A chemoenzymatic approach has been reported for the synthesis of novel phosphatidylcholines where this compound is incorporated into the phospholipid structure via esterification catalyzed by a lipase. nih.govmdpi.com

Novel Synthetic Approaches and Optimization

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of novel and optimized pathways that are more environmentally friendly.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and related compounds. bepls.com These approaches aim to reduce waste, eliminate hazardous solvents and reagents, and improve energy efficiency.

The Knoevenagel condensation is a focal point for green innovations. acs.org Significant efforts have been made to replace carcinogenic solvents like pyridine. mdpi.com Alternative protocols utilize more benign bases such as triethylamine or various ammonium (B1175870) salts in less harmful solvents like toluene (B28343) or even under solvent-free conditions. mdpi.commdpi.com The use of water as a solvent is a key green strategy, and microwave-assisted Knoevenagel–Doebner reactions have been successfully performed in aqueous media, providing a rapid, low-energy, and waste-minimizing route to hydroxycinnamic acids. mdpi.comencyclopedia.pub

Further greening of the process involves the use of biocatalysts. Natural catalysts, such as lemon juice, have been explored for Knoevenagel condensations of aromatic aldehydes. This highlights a trend towards using renewable and non-toxic catalytic systems to produce these valuable compounds.

Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of cinnamic acids, including the 3-methoxy derivative, is often achieved through the Knoevenagel condensation, which involves the reaction of an aromatic aldehyde with malonic acid. rsc.org The choice of catalyst and solvent system is crucial for reaction efficiency. Traditionally, pyridine is frequently used, acting as both a base and a solvent, often in the presence of a catalytic amount of piperidine. rsc.org For instance, the reaction of m-methoxybenzaldehyde with malonic acid in xylene, using pyridine as a catalyst, can yield this compound in over 90%. google.com

To address the carcinogenicity of pyridine, alternative, more environmentally friendly protocols have been developed. rsc.org Research has explored replacing pyridine with aliphatic tertiary amines. A study comparing triethylamine (TEA), trioctylamine (B72094) (TOA), and tributylamine (B1682462) (TBA) found that TEA provided yields of cinnamic acids comparable to those achieved with pyridine. rsc.org

Interestingly, isomers of this compound have themselves been studied as organocatalysts. The E- and Z-forms of this compound (3OMeCA) have been shown to effectively catalyze the polymerization of benzoxazines, significantly lowering the polymerization temperatures. mdpi.com The Z-isomer, in particular, demonstrated much faster polymerization times compared to the E-isomer, highlighting how the compound's geometry can influence its catalytic activity. mdpi.com

Asymmetric Synthesis of Chiral this compound Derivatives

The development of methods for the asymmetric synthesis of chiral derivatives of cinnamic acids is of great importance, as these chiral molecules serve as key intermediates for various pharmaceuticals. acs.org A significant strategy involves the catalytic asymmetric epoxidation of cinnamic acid esters.

For example, a practical asymmetric synthesis of chiral glycidic acid derivatives has been achieved using a chiral dioxirane (B86890). acs.orgnih.gov This method was demonstrated on methyl (E)-4-methoxycinnamate, a positional isomer of the 3-methoxy derivative. The reaction, which uses a chiral dioxirane generated in situ from a catalytic amount (5 mol %) of an 11-membered C2-symmetric binaphthyl ketone, produces the corresponding chiral glycidic acid derivative in high yield (92%) and good enantiomeric excess (80% ee). acs.orgnih.govacs.org This approach has been successfully applied to other cinnamic acid esters and amides, achieving yields up to 95% and enantiomeric excess up to 92%. acs.orgresearchgate.net The high degree of enantioselectivity is attributed to a proposed dipole-dipole repulsion between the oxygen atoms of the ester group and those in the lactone moieties of the binaphthyl dioxirane catalyst. acs.orgnih.gov

Derivatization and Analogue Synthesis

The carboxylic acid group of this compound is a versatile functional handle that allows for a variety of chemical modifications, primarily through esterification and amidation, to produce a wide range of analogues.

Esterification Reactions

Esterification is a common transformation for cinnamic acids, utilized to create derivatives with modified properties. Steglich esterification, which employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(N,N'-dimethylamino)pyridine (DMAP) as a catalyst, is a widely used method for synthesizing cinnamic esters from alcohols or phenols. scielo.br Other methods include Fischer esterification and transesterification, often catalyzed by acids like p-toluenesulfonic acid. scispace.comresearchgate.net

A variety of alkyl esters of methoxy-substituted cinnamic acids have been synthesized for applications such as sunscreen agents in the cosmetics industry. scispace.comnih.gov The synthesis of methyl, ethyl, and isopropyl esters of 4-methoxycinnamic acid can be accomplished via Claisen condensation of anisaldehyde with the corresponding alkyl acetate. scispace.com

For larger alkyl groups, such as the 2-ethylhexyl ester, direct Claisen condensation is less efficient. scispace.com In such cases, a two-step process involving the synthesis of a simpler ester (like the ethyl or methyl ester) followed by transesterification with the desired alcohol is preferred. scispace.com For example, the transesterification of ethyl 4-methoxycinnamate with 2-ethylhexanol using p-toluenesulfonic acid as a catalyst at 150°C results in a 93% yield after 6 hours. scispace.com Eco-friendly methods using microwave activation and solvent-free phase transfer catalysis (PTC) have also been developed for synthesizing these cosmetic ingredients. nih.gov

| Ester | Starting Materials | Method | Catalyst/Reagents | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 4-methoxycinnamate | Anisaldehyde, Ethyl acetate | Claisen Condensation | Sodium, Methanol | ~77% | scispace.com |

| 2-Ethylhexyl 4-methoxycinnamate | Ethyl 4-methoxycinnamate, 2-Ethylhexanol | Transesterification | p-Toluenesulfonic acid | 93% | scispace.com |

| 2-Ethylhexyl 4-methoxycinnamate | 4-Methoxycinnamic acid potassium salt, 2-Ethylhexyl bromide | Phase Transfer Catalysis (PTC) | Tetrabutylammonium bromide | Good | nih.gov |

| Various Cinnamic Esters | trans-Cinnamic acid, Various alcohols | Fischer Esterification | Sulfuric acid | Not specified | researchgate.net |

This compound has been incorporated into phospholipid structures, specifically phosphatidylcholines, to create novel conjugates. nih.govrsc.org These derivatives can be synthesized through both chemical and enzymatic routes.

The chemical synthesis involves the esterification of this compound with the cadmium complex of sn-glycero-3-phosphocholine (GPC). nih.gov This reaction is carried out using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst. nih.gov This method can be used to produce symmetrically substituted phosphatidylcholines where this compound is attached at both the sn-1 and sn-2 positions. nih.gov

A chemoenzymatic approach offers a regioselective alternative. mdpi.comresearchgate.net The enzymatic acidolysis of egg-yolk phosphatidylcholine (PC) with this compound has been investigated using various lipases. mdpi.comresearchgate.net Novozym 435, an immobilized lipase B from Candida antarctica, was identified as the most effective biocatalyst for this transformation, with heptane (B126788) being a suitable solvent. mdpi.comresearchgate.net This enzymatic process preferentially yields 3-methoxycinnamoylated lysophosphatidylcholine (B164491) (3-OMe-CA-LPC) as the major product with a high yield (48%), while the di-substituted 3-methoxycinnamoylated phosphatidylcholine (3-OMe-CA-PC) is formed in only trace amounts (1.2%). mdpi.comresearchgate.net The reaction pathway involves the initial hydrolysis at the sn-1 position of the phosphatidylcholine, followed by the esterification of this position with the this compound molecule. mdpi.com

| Product | Synthesis Method | Key Reagents/Catalyst | Yield | Reference |

|---|---|---|---|---|

| Symmetrically substituted phosphatidylcholines | Chemical Esterification | sn-Glycero-3-phosphocholine (GPC), DCC, DMAP | Not specified | nih.gov |

| 3-Methoxycinnamoylated lysophosphatidylcholine (3-OMe-CA-LPC) | Enzymatic Acidolysis | Novozym 435 Lipase, Heptane | 48% | mdpi.comresearchgate.net |

| 3-Methoxycinnamoylated phosphatidylcholine (3-OMe-CA-PC) | Enzymatic Acidolysis | Novozym 435 Lipase, Heptane | 1.2% | mdpi.comresearchgate.net |

Amidation Reactions

Amide derivatives of cinnamic acids are another important class of compounds, and various methods have been developed for their synthesis. beilstein-journals.orgnih.gov These methods generally involve the activation of the carboxylic acid group to facilitate the reaction with an amine.

One approach involves the use of borane (B79455) catalysts. Boronic acid catalysts, including solid-supported versions, can facilitate the direct amidation of cinnamic acid. beilstein-journals.orgnih.gov Another strategy employs activating agents to form a more reactive intermediate. For example, pivalic anhydride can be used to activate the carboxyl group for amidation. beilstein-journals.org Similarly, reagents like trichloroisocyanuric acid/triphenylphosphine (TCCA/PPh₃) can be used to generate the reactive acid chloride in situ, which then readily reacts with an amine to form the corresponding amide in good yield. beilstein-journals.orgnih.gov

Eco-friendly catalytic systems have also been reported. A biogenic carbonate of CuO–CaCO₃ has been shown to catalyze the solvent- and additive-free amidation of cinnamic acid in the presence of air, offering a sustainable synthetic route. beilstein-journals.orgnih.gov Cinnamic acid and its analogues have been successfully reacted with various biogenic amines, such as serotonin (B10506) and dopamine, to produce a library of amide compounds. jst.go.jp

Formation of Thiadiazole Derivatives

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives from this compound has been accomplished through a cyclization reaction involving phenylthiosemicarbazide. In a common synthetic route, equimolar amounts of this compound and a phenylthiosemicarbazide derivative are reacted in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), under reflux conditions. Current time information in Bangalore, IN.nih.gov This reaction leads to the formation of a 2,5-disubstituted-1,3,4-thiadiazole ring system.

The general procedure involves the dropwise addition of phosphorus oxychloride to a mixture of the methoxy cinnamic acid and the appropriate phenylthiosemicarbazide, followed by heating for several hours. Current time information in Bangalore, IN. The resulting thiadiazole derivatives are then isolated and purified. The structures of these synthesized compounds are typically confirmed using various spectroscopic techniques, including UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy. Current time information in Bangalore, IN.nih.gov Computational methods, such as Density Functional Theory (DFT), have also been employed to investigate the geometric and physicochemical properties of these molecules. Current time information in Bangalore, IN.nih.gov

| Reactants | Reagents | Product Type | Ref. |

| This compound, Phenylthiosemicarbazide | Phosphorus oxychloride (POCl₃) | 1,3,4-Thiadiazole derivative | Current time information in Bangalore, IN. |

This table summarizes the key components in the synthesis of 1,3,4-thiadiazole derivatives from this compound.

Hydroxylation and Methoxylation Modifications

The hydroxyl and methoxy groups of cinnamic acid derivatives are key targets for chemical and enzymatic modifications. While direct hydroxylation or methoxylation of the aromatic ring of this compound is not extensively detailed, related studies on similar compounds provide insight into these transformations.

Enzymatic systems, particularly cytochrome P450 monooxygenases, have been shown to catalyze the oxidation of methoxy-substituted cinnamic acids. For instance, the enzyme CYP199A4 can demethylate certain dimethoxycinnamic acids, selectively targeting the para-methoxy group. rsc.orgrsc.org The oxidation of 3-hydroxy-4-methoxycinnamic acid (isoferulic acid) by this enzyme system can lead to the formation of 3,4-dihydroxycinnamic acid. rsc.org Furthermore, studies on the metabolism of caffeoylquinic acids, which are structurally related to cinnamic acids, show that methylation is a significant transformation. The methylation of the hydroxyl groups on the aromatic ring is catalyzed by catechol-O-methyl transferase (COMT), which can produce both 3'-methoxy and 4'-methoxy derivatives. nih.govresearchgate.netcsic.es

In synthetic approaches, the dihydroxylation of the double bond of derivatives of ferulic and isoferulic acids has been achieved using Sharpless dihydroxylation, which employs a potassium osmate catalyst and a co-oxidant like N-methylmorpholine-N-oxide (NMO). science.org.ge This reaction introduces two hydroxyl groups across the double bond, forming a diol. science.org.ge

| Starting Material | Transformation | Key Reagents/Enzymes | Product Type | Ref. |

| Dimethoxycinnamic acids | Demethylation | Cytochrome P450 (CYP199A4) | Hydroxycinnamic acid | rsc.orgrsc.org |

| 3',4'-Dihydroxycinnamic acid | Methylation | Catechol-O-methyl transferase (COMT) | Methoxycinnamic acid derivatives | csic.es |

| Ferulic/Isoferulic acid derivatives | Dihydroxylation | Potassium osmate, NMO | Dihydroxypropionic acid derivative | science.org.ge |

This table illustrates various hydroxylation and methoxylation-related modifications observed in cinnamic acid derivatives.

Alpha-Cyano Derivatives

The introduction of a cyano group at the alpha-position of the acrylic acid side chain of this compound leads to the formation of alpha-cyano derivatives. These compounds are of interest due to their potential biological activities. One prominent example is alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA). nih.gov

The synthesis of such derivatives can be approached through various chemical methods. A general route to cinnamonitriles involves the reaction of the corresponding cinnamic acid. ontosight.ai For instance, m-methoxycinnamonitrile (B3350482) can be synthesized from m-methoxycinnamic acid, indicating that cyanation reactions are applicable to this class of compounds. ontosight.ai The presence of the cyano group significantly alters the electronic properties and reactivity of the molecule.

| Starting Material | Transformation | Product | Ref. |

| m-Methoxycinnamic acid | Cyanation | m-Methoxycinnamonitrile | ontosight.ai |

| 4-Hydroxy-3-methoxycinnamic acid | Alpha-Cyanation | Alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) | nih.gov |

This table highlights the formation of alpha-cyano derivatives from methoxy-substituted cinnamic acids.

Benzoyloxy Derivatives

Benzoyloxy derivatives of this compound are synthesized through the esterification of a hydroxyl group on the aromatic ring with a benzoyl group. A well-documented example is the synthesis of 4-benzoyloxy-3-methoxycinnamic acid from 4-hydroxy-3-methoxycinnamic acid (ferulic acid). unair.ac.id

This transformation is typically achieved via a nucleophilic acyl substitution reaction. The phenolic hydroxyl group of the cinnamic acid derivative acts as a nucleophile, attacking the carbonyl carbon of benzoyl chloride. unair.ac.id The reaction is often facilitated by a base, such as pyridine or triethylamine (TEA), which serves to neutralize the hydrochloric acid (HCl) byproduct. unair.ac.id Microwave irradiation has been employed to accelerate this reaction, leading to faster completion times and potentially higher yields compared to conventional heating. unair.ac.id The resulting benzoyloxy derivative can be purified and its structure confirmed by spectroscopic methods like FT-IR and ¹H-NMR. unair.ac.id

| Starting Material | Reagents | Catalyst | Product | Ref. |

| 4-Hydroxy-3-methoxycinnamic acid | Benzoyl chloride | Pyridine or Triethylamine (TEA) | 4-Benzoyloxy-3-methoxycinnamic acid | unair.ac.id |

This table outlines the synthesis of a benzoyloxy derivative from a hydroxy-methoxy-substituted cinnamic acid.

Spectroscopic and Structural Characterization Studies

Advanced Spectroscopic Techniques for Elucidation

The elucidation of the precise structure of 3-Methoxycinnamic acid relies on the combined interpretation of data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

The ¹H-NMR spectrum of trans-3-Methoxycinnamic acid provides distinct signals that correspond to each unique proton in the molecule. The chemical shifts (δ) are influenced by the local electronic environment of the protons. Data has been reported in different deuterated solvents, such as Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆).

In a DMSO-d₆ solution, the vinylic protons on the acrylic acid side chain appear as distinct doublets, with a large coupling constant (J ≈ 16 Hz) that confirms their trans configuration. The aromatic protons on the phenyl ring exhibit complex splitting patterns (multiplet, doublet) in the aromatic region of the spectrum. The methoxy (B1213986) group protons appear as a sharp singlet.

Interactive Data Table: ¹H-NMR Chemical Shifts for trans-3-Methoxycinnamic acid

| Proton Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity & Coupling Constant (J) |

| Vinylic H (α to COOH) | 6.55 | d, J = 15.9 Hz |

| Vinylic H (β to COOH) | 7.56 | d, J = 16.2 Hz |

| Aromatic H | 7.37-7.17 | m |

| Aromatic H | 6.97 | d, J = 6.9 Hz |

| Methoxy (-OCH₃) | 3.79 | s |

Data sourced from a 300 MHz spectrum.

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of trans-3-Methoxycinnamic acid shows ten distinct signals, corresponding to the ten carbon atoms in its structure. The carbonyl carbon of the carboxylic acid is characteristically downfield. The carbons of the aromatic ring and the double bond appear in the intermediate region, while the methoxy carbon is found furthest upfield.

Interactive Data Table: ¹³C-NMR Chemical Shifts for trans-3-Methoxycinnamic acid

| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) |

| Carbonyl (C=O) | 172.63 | 167.9 |

| Aromatic (C-O) | 159.98 | 159.8 |

| Vinylic (β-C) | 146.99 | 145.0 |

| Aromatic (C-C=C) | 135.45 | 135.8 |

| Aromatic (CH) | 129.94 | 130.3 |

| Aromatic (CH) | 121.08 | 121.2 |

| Vinylic (α-C) | 117.69 | 117.0 |

| Aromatic (CH) | 116.63 | - |

| Aromatic (CH) | 113.31 | 113.8 |

| Methoxy (-OCH₃) | 55.25 | 55.4 |

Data sourced from spectra run at 75 MHz.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O (carbonyl) stretching vibration of the carboxylic acid appears as a strong, sharp peak around 1700-1680 cm⁻¹, with its exact position influenced by conjugation with the double bond and aromatic ring. The presence of the C=C double bond (alkene) and aromatic ring is confirmed by stretching vibrations in the 1640-1500 cm⁻¹ region. Finally, the C-O stretching of the methoxy ether group gives rise to bands in the 1250-1000 cm⁻¹ range. For instance, data for the related isomer p-methoxycinnamic acid shows a C=C band at 1599 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid |

| ~2960 - 2850 | C-H stretch | Alkyl (methoxy) |

| ~1700 - 1680 | C=O stretch (strong) | Carboxylic Acid (conjugated) |

| ~1630 | C=C stretch | Alkene |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

| ~1250, ~1030 | C-O stretch | Aryl Ether |

| ~970 | C-H bend (out-of-plane) | trans-Alkene |

Note: These are approximate ranges. Specific values can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull).

UV-Vis spectroscopy measures the electronic transitions within a molecule. This compound contains a large conjugated system, including the phenyl ring, the alkene double bond, and the carbonyl group, which gives rise to strong UV absorption. These absorptions are primarily due to π → π* transitions. The exact wavelength of maximum absorbance (λmax) is sensitive to the solvent and the specific isomeric form.

For comparison, the closely related isomer trans-4-methoxycinnamic acid, when measured in 95% ethanol, exhibits a λmax at 288 nm. In general, cinnamic acid derivatives show strong absorbance in the UVA and UVB regions. It is also established that the Z (or cis) isomers of cinnamic acids have their absorption maxima significantly blue-shifted (to shorter wavelengths) compared to the more stable and planar E (or trans) isomers. A study of a thiourea (B124793) derivative of m-methoxycinnamic acid reported a λmax of 302 nm in ethanol. researchgate.net

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure. The molecular formula of this compound is C₁₀H₁₀O₃, corresponding to an exact mass of approximately 178.063 g/mol . nih.gov

The electron ionization (EI) mass spectrum shows a molecular ion peak [M]⁺ at m/z = 178. The fragmentation pattern is characteristic of its structure, with notable fragments resulting from the loss of various groups.

Interactive Data Table: Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Identity of Lost Neutral Fragment |

| 178 | [C₁₀H₁₀O₃]⁺ | Molecular Ion |

| 161 | [M - OH]⁺ | Hydroxyl radical (•OH) |

| 147 | [M - OCH₃]⁺ | Methoxy radical (•OCH₃) |

| 133 | [M - COOH]⁺ | Carboxyl radical (•COOH) |

| 105 | [C₇H₅O]⁺ | |

| 77 | [C₆H₅]⁺ |

Data sourced from MassBank Record MSBNK-RIKEN-PR040231. nih.gov

X-Ray Diffraction (XRD) and Crystallography

X-ray diffraction (XRD) has been a pivotal technique in determining the precise three-dimensional arrangement of atoms within the crystal lattice of this compound and its derivatives. For instance, the crystal structure of a cobalt(II) complex involving 3-methoxycinnamate, specifically aqua(3-methoxycinnamato-κO)bis(1,10-phenanthroline-κ²N,N′)cobalt(II) nitrate, was determined using single-crystal X-ray diffraction. iucr.org This analysis revealed a distorted octahedral geometry around the Co(II) ion, which is coordinated to nitrogen atoms from two 1,10-phenanthroline (B135089) ligands and oxygen atoms from the 3-methoxycinnamate ligand and a water molecule. iucr.org The 3-methoxycinnamate molecule within this complex was found to exhibit disorder over two positions. iucr.org

Similarly, the crystal structure of 4'-acetoxy-3'-methoxycinnamic acid was determined to be triclinic, belonging to the Pī space group. iucr.org This analysis was crucial in confirming the stereochemical structure of a dimer produced through a mechanochemical reaction. iucr.org Furthermore, studies on co-crystals of various cinnamic acid derivatives, including this compound, with pyridyl-containing molecules have utilized X-ray diffraction to investigate the hydrogen-bonding interactions that dictate the supramolecular architecture. bris.ac.uknih.gov In a complex with isoferulic acid (3-hydroxy-4-methoxycinnamic acid), single-crystal X-ray diffraction confirmed the chemical composition and revealed a structure consisting of discrete [Mg(H₂O)₆]²⁺ cations, isoferulic acid anions, and water molecules. mdpi.com

| Compound | Crystal System | Space Group | Reference |

| aqua(3-methoxycinnamato-κO)bis(1,10-phenanthroline-κ²N,N′)cobalt(II) nitrate | Triclinic | Pī | iucr.org |

| 4'-acetoxy-3'-methoxycinnamic acid | Triclinic | Pī | iucr.org |

| [Mg(H₂O)₆]⋅(C₁₀H₉O₄)₂⋅6H₂O (with isoferulic acid) | - | - | mdpi.com |

| [Mn₃Na₂(C₁₀H₇O₄)₈(H₂O)₈]n (with isoferulic acid) | Triclinic | P-1 | mdpi.com |

Conformational Analysis and Isomerism

The flexibility of the this compound molecule allows it to exist in various spatial arrangements, or conformations, which have been extensively studied through both experimental and computational approaches.

Trans-3-Methoxycinnamic Acid Conformers

The rotational spectrum of laser-ablated trans-3-methoxycinnamic acid has been investigated, leading to the experimental detection of eight stable conformers. nih.govuva.es These conformers are characterized by different orientations of the methoxy and carboxylic acid groups relative to the rest of the molecule. uva.es The experimental data strongly suggest that all observed conformers have essentially planar structures. nih.govuva.es The relative populations of these conformers in a supersonic jet were found to be close to the equilibrium distribution calculated at low temperatures. nih.gov This detailed conformational mapping provides fundamental insights into the molecule's potential energy surface. acs.org

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for understanding the structure and properties of this compound at the molecular level.

Density Functional Theory (DFT) has been widely used to predict the geometries and energies of this compound conformers. researchgate.net Theoretical calculations at the B3LYP-D3BJ/6-311++(2d,p) level of theory predicted the existence of eight stable conformers of trans-3-methoxycinnamic acid, all of which were subsequently confirmed experimentally. nih.govuva.esuva.es DFT calculations have also been employed to study derivatives, such as ferulic acid (4-hydroxy-3-methoxycinnamic acid), where the optimized geometrical parameters showed good agreement with single-crystal XRD data. nih.govresearchgate.net Furthermore, DFT has been used to investigate the host-guest interactions between methoxycinnamic acid derivatives and cyclodextrins, providing insights into the stability of these complexes. univie.ac.at

Quantum chemical calculations, a broader category that includes DFT, have been instrumental in elucidating various properties of this compound and its derivatives. These methods have been used to calculate energies, geometrical structures, and vibrational frequencies. nih.govresearchgate.net For instance, quantum chemical calculations were performed on 1,3,4-thiadiazole (B1197879) derivatives incorporating this compound to analyze their electronic properties, such as dipole moment and polarizability. researchgate.net These calculations have also been used to predict the bond dissociation enthalpy (BDE) to assess radical scavenging activity. explorationpub.com The use of methods like B3LYP and HF with various basis sets has allowed for a comparison between theoretical and experimental spectroscopic data. researchgate.net

Molecular docking and simulation techniques are computational methods used to predict the binding orientation and affinity of a molecule to a target protein. Studies have utilized these methods to investigate the potential biological activities of this compound and its derivatives. For example, molecular docking simulations suggested that this compound could competitively inhibit the binding of a signaling molecule to its receptor in Agrobacterium tumefaciens. nih.gov In another study, derivatives of ferulic acid were docked into the epidermal growth factor receptor (EGFR), with 4-(4-methyl)benzoyloxy-3-methoxycinnamic acid showing the most promising binding affinity. fip.org Similarly, the interaction of 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid with the COX-1 enzyme was predicted using molecular docking and molecular dynamics simulations, which suggested stable interactions. fip.orgunair.ac.idresearchgate.net These computational approaches are valuable for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.netnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations and other computational chemistry methods are powerful tools for investigating the conformational landscape and intramolecular interactions of molecules like trans-3-methoxycinnamic acid (3-MCA). Theoretical calculations, such as those at the B3LYP-D3BJ/6–311++(2d,p) level, have been instrumental in understanding its structure. uva.es

Conformational Analysis: Theoretical predictions have identified eight stable conformers of trans-3-methoxycinnamic acid. uva.es These conformers arise from rotations around the single bonds within the molecule (Figure 1). Subsequent experimental detection using rotational spectroscopy confirmed the existence of all eight predicted conformers, highlighting the accuracy of the computational models. uva.es The experimental data supported essentially planar structures for all conformers. uva.es

Intramolecular Interactions: Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interactions (NCI) analysis have been used to study the possible intramolecular interactions that stabilize the different conformers. uva.es While specific details on the interactions within this compound are part of detailed computational studies, similar analyses on related compounds provide insight. For instance, in silico studies on ferulic acid (4-hydroxy-3-methoxycinnamic acid) have involved molecular docking and MD simulations to understand its interaction with protein receptors, calculating parameters like root mean square fluctuation (RMSF) and radius of gyration (Rg) to validate the stability of the ligand-protein complex. nih.govnarraj.org Such studies reveal the importance of hydrophobic and polar hydrogen interactions in molecular binding. nih.govnih.gov

MD simulations have also been employed to assess the binding stability of related molecules like 3-hydroxy-4-methoxycinnamic acid to biological targets, yielding binding free energy values. frontiersin.orgfrontiersin.org These computational approaches are crucial for predicting molecular behavior and interactions at an atomic level.

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for its separation from related compounds and isomers.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used technique for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. For cinnamic acid derivatives, TLC is a standard procedure. nih.govbilkent.edu.tr The progress of reactions involving these compounds can be monitored by periodically taking samples from the reaction mixture and analyzing them by TLC. nih.gov

Visualization is typically achieved using a UV lamp, often at a wavelength of 254 nm, under which compounds with a UV chromophore, like this compound, become visible as dark spots on a fluorescent background. umich.edu For more detailed analysis or for compounds without a strong UV absorbance, staining with a chemical agent like potassium permanganate (B83412) solution can be used. nih.gov

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. While a specific Rf value for this compound is dependent on the exact conditions (stationary and mobile phases), data from related compounds can provide a reference. For example, the related ester, ethyl trans-4-methoxycinnamate, has a reported Rf value of 0.48 using a mobile phase of 5:1 hexanes/ethyl acetate (B1210297) on a silica (B1680970) gel plate. umich.edu Optimization of the mobile phase, often a mixture of a nonpolar solvent like cyclohexane (B81311) or hexane (B92381) and a more polar solvent like diethyl ether or ethyl acetate, is crucial for achieving good separation. nih.govresearchgate.net

Table 1: TLC Analysis Parameters for Cinnamic Acid Derivatives

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | The solid adsorbent material. | Silica gel 60 researchgate.net |

| Mobile Phase | The solvent system used to move the analytes. | Cyclohexane-diethyl ether-acetone (15:1:2, v/v/v) researchgate.net, Hexanes/ethyl acetate (5:1) umich.edu |

| Visualization | Method used to see the separated spots. | UV light (254 nm) umich.edu, Potassium permanganate stain nih.gov |

| Retention Factor (Rf) | Ratio of distances traveled by the spot and solvent. | 0.48 (for ethyl trans-4-methoxycinnamate) umich.edu |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purity verification of this compound. thermofisher.comnih.gov Several HPLC methods have been developed for the analysis of phenolic acids, including this compound. nih.gov

A multiwavelength HPLC method with a Photodiode Array (PDA) detector allows for the simultaneous determination of 14 different phenolic acids. nih.govresearchgate.net In one such validated method, this compound is separated alongside its isomers (2-methoxycinnamic acid) and other related compounds like ferulic acid and cinnamic acid. nih.govrsc.org

The chromatographic separation is typically achieved on a reversed-phase column, such as a C18 column (e.g., Shim-pack VP-ODS, 250 mm × 4.6 mm, 5 µm). nih.gov A gradient elution is often employed, using a mobile phase consisting of an organic solvent like acetonitrile (B52724) (Phase A) and an acidified aqueous solution, such as 0.5% acetic acid (Phase B). nih.gov The flow rate is typically maintained at 1.0 mL/min, and the column temperature is controlled, for instance, at 30 °C. nih.gov

Under these conditions, a complete separation of 14 target phenolic acids, including this compound, can be achieved within 45 minutes. nih.gov The detection wavelength for this compound is optimally set at 280 nm, where it exhibits maximum absorption intensity. rsc.org The method demonstrates good linearity, with correlation coefficients (R²) greater than 0.999, and high sensitivity, with a limit of detection (LOD) as low as 0.003 mg/L. nih.govresearchgate.net

Table 2: HPLC Method Parameters for this compound Analysis. nih.govrsc.org

| Parameter | Condition |

|---|---|

| Column | Shim-pack VP-ODS C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | A: Acetonitrile; B: 0.5% acetic acid in water (Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection (PDA) | 280 nm |

| Analysis Time | ~45 minutes |

| Correlation Coefficient (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.003 - 0.239 mg/L (for a mix of 14 phenolic acids) |

| Recovery Rate | 80.54% - 107.0% |

Biological and Pharmacological Activities of 3 Methoxycinnamic Acid and Its Derivatives

Antioxidant Properties and Mechanisms

3-Methoxycinnamic acid, a derivative of cinnamic acid, has garnered attention for its potential biological activities, including its role as an antioxidant. The capacity of this compound and its derivatives to counteract oxidative damage is a key area of scientific investigation. This antioxidant potential is largely attributed to their chemical structure, which allows for the donation of hydrogen atoms or electrons to neutralize reactive free radicals.

Free Radical Scavenging Assays

The ability of this compound and its related compounds to scavenge free radicals is commonly evaluated using various in vitro assays. These tests provide insights into the direct antioxidant capacity of these molecules.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to assess the free radical scavenging ability of a compound. While direct and specific IC50 values for this compound are not extensively reported in the available literature, studies on its isomers and derivatives provide valuable information. For instance, isoferulic acid (3-hydroxy-4-methoxycinnamic acid), a structurally similar compound, has demonstrated notable DPPH scavenging capabilities. In one study, the IC50 value for isoferulic acid was determined to be 4.58 ± 0.17 µg/mL. Another related compound, p-methoxycinnamic acid, showed an IC50 value of 352.6138 ppm in a separate study. Research on the hydrolysis product of ethyl-p-methoxycinnamate, p-methoxycinnamic acid (PMCA), indicated an IC50 value of 518.58 ppm. These findings suggest that the methoxy (B1213986) and hydroxyl substitutions on the cinnamic acid backbone play a significant role in their antioxidant potential.

Table 1: DPPH Radical Scavenging Activity of this compound Derivatives

| Compound | IC50 Value |

|---|---|

| Isoferulic acid (3-hydroxy-4-methoxycinnamic acid) | 4.58 ± 0.17 µg/mL |

| p-Methoxycinnamic acid | 352.6138 ppm |

IC50: The concentration of the antioxidant required to decrease the initial DPPH concentration by 50%.

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay is another common method for determining the antioxidant capacity of compounds. Similar to the DPPH assay, specific data for this compound is limited. However, research on isoferulic acid has shown it to be a potent ABTS radical scavenger, with a reported IC50 value of 1.08 ± 0.01 µg/mL. japsonline.com This high level of activity underscores the potential of cinnamic acid derivatives in combating free radicals.

Table 2: ABTS Radical Scavenging Activity of a this compound Derivative

| Compound | IC50 Value |

|---|

IC50: The concentration of the antioxidant required to decrease the initial ABTS concentration by 50%.

Protection Against Oxidative Stress

Beyond direct radical scavenging, this compound and its derivatives are explored for their ability to protect cells and tissues from oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. The antioxidant properties of these compounds can help to mitigate the damaging effects of ROS on cellular components like lipids, proteins, and DNA.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound and its derivatives are an active area of research, with studies suggesting their potential to modulate inflammatory responses.

Modulation of Inflammatory Mediators and Pathways

Research into the anti-inflammatory mechanisms of cinnamic acid derivatives points towards their ability to interfere with key signaling pathways and the production of inflammatory mediators. While direct evidence for this compound is emerging, studies on its isomers and related molecules provide a framework for its potential actions.

Derivatives of this compound have been shown to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. nih.govscispace.com For example, a study on thiourea (B124793) derivatives of m-methoxycinnamic acid suggested that these compounds could exert their anti-angiogenic effects through the inhibition of COX-2. scispace.com Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, has been identified as a target for cinnamic acid derivatives. nih.gov Ferulic acid (4-hydroxy-3-methoxycinnamic acid), a well-studied derivative, has been shown to suppress inflammation by inhibiting the NF-κB pathway. nih.gov Cinnamic acid itself has been found to suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in stimulated microglial cells. nih.gov These findings suggest that this compound may exert its anti-inflammatory effects by modulating these crucial inflammatory pathways and reducing the production of key inflammatory molecules.

Anticancer and Chemopreventive Activities

This compound and its derivatives have emerged as compounds of interest in oncology research, demonstrating potential anticancer and chemopreventive properties. ontosight.aiontosight.ai Studies have explored their effects on various cancer hallmarks, including uncontrolled cell growth, resistance to cell death, and metastasis. A notable derivative, α-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA), has been a particular focus of investigation for its selective effects on cancer cells. plos.orgnih.govplos.org

Inhibition of Cell Proliferation

Derivatives of this compound have been shown to inhibit the proliferation of various cancer cell lines. Treatment of breast cancer cells, including MCF-7, T47D, and MDA-231, with α-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) resulted in a dose- and time-dependent decrease in cell proliferation. nih.govplos.org This inhibitory effect was significant at concentrations that did not affect the growth of normal immortal human breast epithelial cells, suggesting a selective action against tumor cells. plos.orgresearchgate.net For instance, at concentrations of 200 µM, 150 µM, and 50 µM, ACCA showed remarkable suppressive effects on MCF-7, T47D, and MDA-231 cells, respectively. researchgate.net

Another derivative, ferulic acid (4-hydroxy-3-methoxycinnamic acid), has also demonstrated anti-proliferative activity. In cervical cancer cell lines (HeLa and Caski), ferulic acid significantly inhibited cell proliferation, with inhibition rates of 88.3% and 85.4% respectively, after treatment with 2.0 mM for 48 hours. d-nb.info Furthermore, novel synthetic phosphatidylcholines containing this compound have been developed and tested for their antiproliferative activity against a panel of human cancer cell lines, showing higher antitumor activity than the free acid. rsc.orgrsc.org

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| α-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) | MCF-7, T47D, MDA-231 (Breast) | Dose- and time-dependent inhibition of proliferation. Selective against cancer cells. | nih.govplos.orgresearchgate.net |

| Ferulic acid (4-hydroxy-3-methoxycinnamic acid) | HeLa, Caski (Cervical) | Significant inhibition of cell proliferation at 2.0 mM concentration. | d-nb.info |

| Phosphatidylcholine conjugates of this compound | MV4-11, A549, MCF-7, LoVo, LoVo/DX, HepG2 | Higher antitumor activity compared to free this compound. | rsc.orgrsc.org |

Induction of Apoptosis

A key mechanism underlying the anticancer activity of this compound derivatives is the induction of programmed cell death, or apoptosis. Studies on α-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) have shown that it effectively induces apoptosis in human breast cancer cells. plos.orgnih.govplos.org This process is associated with changes in the expression of key regulatory proteins. Specifically, treatment with ACCA led to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. plos.org The resulting increase in the Bax/Bcl-2 ratio shifts the cellular balance towards apoptosis. plos.orgnih.govplos.org

Ferulic acid has also been reported to induce apoptosis in various cancer models. mdpi.com In human breast cancer cells, it increased the expression of pro-apoptotic genes like BAX and p53, while decreasing the anti-apoptotic gene BCL-2. mdpi.com The induction of apoptosis by these compounds appears to be a critical component of their tumor-suppressive effects. researchgate.net

Anti-migration and Anti-invasion Effects

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Research has demonstrated that derivatives of this compound can inhibit these processes. In vitro studies using the highly metastatic MDA-231 human breast cancer cell line revealed that α-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) significantly inhibited both cell migration and invasion. plos.orgnih.govnih.gov

Similarly, ferulic acid has been shown to suppress the metastatic potential of cancer cells. In MDA-MB-231 breast cancer cells, ferulic acid inhibited cell migration in both wound healing and transwell assays. spandidos-publications.com It also demonstrated anti-invasive properties in human lung adenocarcinoma A549 cells by suppressing the activity of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for breaking down the extracellular matrix. researchgate.net

Table 2: Anti-Metastatic Effects of this compound Derivatives

| Compound | Cancer Cell Line | Effect | Mechanism | Reference(s) |

|---|---|---|---|---|

| α-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) | MDA-231 (Breast) | Inhibition of migration and invasion | Not fully elucidated | plos.orgnih.govnih.gov |

| Ferulic acid | MDA-MB-231 (Breast) | Inhibition of migration | Reversal of epithelial-mesenchymal transition (EMT) | spandidos-publications.com |

| Ferulic acid | A549 (Lung) | Inhibition of invasion | Suppression of MMP-9 activity | researchgate.net |

Tumor Growth Inhibition (In vivo studies)

The anticancer potential of this compound derivatives observed in cell cultures has been corroborated by in vivo studies using animal models. The administration of α-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) to nude mice with subcutaneously implanted MDA-231 breast cancer cells resulted in a dramatic reduction in tumor growth. plos.orgnih.govnih.gov In one study, the average tumor volume in mice treated with ACCA was significantly smaller compared to the control group, with an approximate 94% reduction in tumor growth after 32 days. plos.org

Ferulic acid has also demonstrated significant antitumor activity in vivo. In a xenograft mouse model using MDA-MB-231 breast cancer cells, treatment with ferulic acid led to smaller tumor volumes and lower tumor weights compared to untreated controls. spandidos-publications.com Tumors from the ferulic acid-treated mice also showed a significant decrease in proliferation markers and an increase in apoptosis, confirming the in vitro findings. spandidos-publications.com

Mechanisms of Action in Specific Cancer Cell Lines

The anticancer effects of this compound derivatives are mediated by various molecular mechanisms. For α-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA), a key mechanism in breast cancer cells is the inhibition of monocarboxylate transporters (MCTs), particularly MCT1. plos.orgnih.gov Cancer cells often rely on glycolysis for energy, leading to the production of lactic acid, which is exported out of the cell by MCTs to maintain pH balance. By inhibiting MCT1, ACCA disrupts this process, leading to intracellular acidification and cell death. plos.orgnih.gov Notably, the growth-suppressive effects of ACCA were observed in breast cancer cells with both wild-type and mutant p53, indicating that its action can be independent of the p53 tumor suppressor pathway. nih.govplos.org

Ferulic acid's mechanism of action involves the induction of cell cycle arrest, primarily at the G0/G1 phase, in cervical and prostate cancer cells. d-nb.infonih.gov This is achieved by modulating the levels of cell cycle-related proteins, such as increasing p53 and p21 and reducing Cyclin D1 and Cyclin E. d-nb.info In cervical cancer cells, ferulic acid has also been found to inhibit autophagy, a cellular recycling process that can promote cancer cell survival. d-nb.info In medullary thyroid cancer cells, ferulic acid's activity was linked to a decrease in the expression of genes like CCND1 (Cyclin D1), CDK4, CDK6, and BCL2, and an increase in the expression of pro-apoptotic genes like BAX, CASP3, and CASP9. nih.gov

Antimicrobial Properties

Beyond their anticancer potential, this compound and its derivatives possess antimicrobial properties. ontosight.aiontosight.ai Research has shown their effectiveness against a range of microorganisms, including both bacteria and fungi. mdpi.com

Studies comparing p-methoxycinnamic acid to cinnamic acid found that the methoxy derivative exhibited significantly higher antibacterial activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values being substantially lower. mdpi.com For example, while cinnamic acid had MICs ranging from 270 µM to 6.75 mM, p-methoxycinnamic acid was active at concentrations between 50.4 µM and 449 µM. mdpi.com P-methoxycinnamic acid also showed potent antifungal activity. mdpi.comresearchgate.net

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is another derivative with documented broad-spectrum antimicrobial effects against both bacteria and yeasts. researchgate.net The presence and position of substituents on the aryl ring of cinnamic acid appear to be crucial in determining the compound's antimicrobial efficacy, with the methoxy group playing an essential role in the growth-inhibiting activity against certain bacteria like E. coli. ugent.be

Antibacterial Activity

This compound, a derivative of cinnamic acid, has demonstrated notable antibacterial properties. nih.govoup.com Research has explored its efficacy against various bacterial species, revealing mechanisms that interfere with bacterial communication, community formation, and virulence. nih.govoup.com These activities are particularly significant in the context of plant and human health, targeting pathogens like Agrobacterium tumefaciens and certain human intestinal bacteria. nih.govnih.gov

Agrobacterium tumefaciens is a plant pathogen responsible for crown gall disease, which it initiates by colonizing plant surfaces and forming biofilms. bohrium.comresearchgate.net this compound has been identified as a compound with significant anti-virulence and anti-biofilm activities against this bacterium. nih.govoup.com Its mode of action does not necessarily kill the bacteria but rather disrupts the key processes required for infection and pathogenesis.

Quorum sensing (QS) is a cell-density-dependent communication system that bacteria use to coordinate collective behaviors, including virulence. In A. tumefaciens, the QS system is crucial for the transfer of Ti (tumor-inducing) plasmids, which cause crown gall disease. researchgate.net this compound has been shown to interfere with the QS system of A. tumefaciens. nih.govoup.com

Research indicates that this compound can competitively inhibit the binding of the primary signaling molecule, 3-oxo-octanoyl-homoserine lactone (3-oxo-C8-HSL), to its receptor protein, TraR. nih.govoup.com This interference disrupts the signaling cascade that regulates virulence. High-performance liquid chromatography (HPLC) analysis has confirmed that treatment with this compound leads to a concentration-dependent decrease in the production of 3-oxo-C8-HSL. nih.govoup.com This disruption of the QS system is a key mechanism behind the compound's anti-virulence properties. nih.gov

Bacterial biofilms are structured communities of cells enclosed in a self-produced matrix, which play a critical role in the initial stages of infection and provide resistance against antibiotics. researchgate.net this compound has a pronounced, concentration-dependent inhibitory effect on the biofilm formation of A. tumefaciens. oup.com

Studies using crystal violet staining have quantitatively demonstrated this inhibition. oup.com Furthermore, confocal laser scanning microscopy (CLSM) has visually confirmed that biofilms treated with this compound are sparser and thinner compared to untreated controls. oup.com The compound also reduces the production of essential biofilm components like proteins and exopolysaccharides (EPS). nih.gov

Table 1: Effect of this compound on Agrobacterium tumefaciens C58 Biofilm Formation

| Concentration (µg/ml) | Observed Effect on Biofilm | Reference |

|---|---|---|

| 50 | Biofilm colonies were comparatively sparser and thinner than the control. | oup.com |

| 100 | Increased inhibition of biofilm formation, with sparser and thinner colonies. | oup.com |

| 150 | Significant, concentration-dependent inhibitory effect on biofilm formation. | oup.com |

Bacterial motility, often mediated by flagella, and chemotaxis, the directed movement towards or away from chemical gradients, are crucial for bacteria to find optimal environments and host surfaces for colonization. nih.govinfn.it this compound has been shown to effectively reduce both the swimming motility and chemotaxis of A. tumefaciens. nih.govresearchgate.net This reduction in movement hinders the ability of the bacteria to reach and attach to plant surfaces, which is a critical first step in the infection process. nih.gov

Table 2: Impact of this compound on Agrobacterium tumefaciens Motility and Chemotaxis

| Parameter | Observed Effect | Reference |

|---|---|---|

| Swimming Motility | Good effect on reducing motility. | nih.govresearchgate.net |

| Chemotaxis | Good effect on reducing chemotaxis. | nih.govresearchgate.net |

The anti-virulence activity of this compound is further supported by its ability to alter gene expression in A. tumefaciens. nih.gov Molecular studies, including RT-qPCR, have demonstrated that the compound downregulates the expression of genes that are essential for virulence. nih.govresearchgate.net By competitively inhibiting the binding of the QS signal to the TraR protein, this compound effectively suppresses the transcription of these critical virulence genes. nih.govoup.com

**Table 3: Effect of this compound on Virulence-Related Gene Expression in *A. tumefaciens***

| Mechanism | Effect | Reference |

|---|---|---|

| Molecular Docking and Simulations | Demonstrated competitive inhibition of 3-oxo-C8-HSL binding to TraR. | nih.govoup.com |

| RT-qPCR Analysis | Showed downregulation of virulence-related genes. | nih.govresearchgate.net |

The antibacterial activity of cinnamic acid derivatives has also been evaluated against human intestinal bacteria. A comparative study investigated the effects of several cinnamic acid derivatives, including this compound, on various bacterial strains. nih.govacs.org The results indicated that the growth-inhibiting effects varied depending on the specific compound and the bacterial species. nih.gov

In this study, this compound, along with trans-cinnamic acid, cinnamyl alcohol, 2-methoxycinnamic acid, and 4-methoxycinnamic acid, showed no inhibitory activity against the tested strains, which included Clostridium perfringens and Escherichia coli. nih.govacs.org In contrast, other derivatives like 4-hydroxy-3-methoxycinnamic acid (ferulic acid) and 3,4-dihydroxycinnamic acid (caffeic acid) exhibited potent inhibition against C. perfringens and moderate to weak activity against E. coli. nih.govacs.org Another compound, trans-cinnamaldehyde, displayed strong, broad-spectrum growth-inhibiting activity. nih.gov This suggests that the specific substitutions on the cinnamic acid structure are critical for its activity against human gut bacteria. ugent.be

Table 4: Inhibitory Activity of Cinnamic Acid Derivatives Against Human Intestinal Bacteria

| Compound | Activity against Clostridium perfringens | Activity against Escherichia coli | Reference |

|---|---|---|---|

| This compound | No inhibition observed | No inhibition observed | nih.govacs.org |

| 4-hydroxy-3-methoxycinnamic acid (Ferulic acid) | Potent inhibition | Moderate to weak activity | nih.govacs.org |

| 3,4-dihydroxycinnamic acid (Caffeic acid) | Potent inhibition | - | nih.govacs.org |

| trans-cinnamaldehyde | Strong inhibition | Strong inhibition | nih.govacs.org |

| trans-cinnamic acid | No inhibition observed | No inhibition observed | nih.govacs.org |

| cinnamyl alcohol | No inhibition observed | No inhibition observed | nih.govacs.org |

| 2-methoxycinnamic acid | No inhibition observed | No inhibition observed | nih.govacs.org |

| 4-methoxycinnamic acid | No inhibition observed | No inhibition observed | nih.govacs.org |

Against Agrobacterium tumefaciens

Antiviral Activity

Ferulic acid (4-hydroxy-3-methoxycinnamic acid), a derivative of cinnamic acid, is recognized for its wide range of biological activities, including antiviral properties. nih.govresearchgate.neteurekaselect.comnih.gov Its therapeutic potential extends to various health conditions, largely attributed to its antioxidant and anti-inflammatory actions. nih.goveurekaselect.com

In the context of viral infections, certain derivatives of cinnamic acid have been investigated for their efficacy. For instance, esters of substituted cinnamic acids with quercetin (B1663063) have been developed and evaluated for their in vitro activity against a broad spectrum of coronaviruses. nih.gov Notably, the ester of sinapic acid demonstrated activity against both OC43 and SARS-CoV-2. nih.gov Further investigation into its mechanism suggested that this derivative may inhibit viral endocytosis by reducing viral attachment to host cells. nih.gov Another derivative, 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole dihydrochloride, a water-soluble compound with a chemical structure similar to arbidol, has shown a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov

While many natural triterpenoids are known to have antiviral effects, the specific antiviral mechanisms of this compound itself are not as extensively detailed in the provided search results. mdpi.commdpi.com However, the broader class of cinnamic acid derivatives, including ferulic acid, shows promise in the development of antiviral agents. nih.govnih.gov

Antifungal Activity

Cinnamic acid and its derivatives have demonstrated notable antifungal properties against various plant pathogenic fungi. nih.govresearchgate.netplos.org The structural characteristics of these compounds, such as the substitution pattern on the phenyl ring and the nature of the alcohol moiety in their ester form, significantly influence their antifungal efficacy. nih.govplos.org

Research has shown that certain cinnamic acid derivatives can be more effective than commercial fungicides like kresoxim-methyl (B120586) and carbendazim (B180503) against specific fungi. plos.org For example, methyl ferulate, a derivative with a methoxy group at the 3-position, has shown potent antifungal activity. nih.gov The presence of a 5-hydroxyl group along with the 3-methoxy group on the trans-cinnamic acid methyl moiety appears to be important for enhancing this activity. nih.gov Conversely, an increase in the number of methoxy groups on the benzene (B151609) ring has been observed to decrease the antifungal effect. nih.gov

Structure-activity relationship studies have revealed that the presence of an ortho-hydroxyl group on the aromatic ring can improve antifungal effects. nih.gov Specifically, 4-chloro-α-methyl- and 4-methylcinnamic acids have been identified as having high antifungal activity against Saccharomyces cerevisiae cell wall integrity mutants. nih.gov These findings highlight the potential of cinnamic acid derivatives as effective agents for controlling fungal pathogens. researchgate.netnih.gov

Antidiabetic and Antihyperglycemic Activity

Phenolic acids, including this compound and its derivatives, are recognized for their potential in managing diabetes. mdpi.comnih.gov These compounds have been shown in both in vitro and in vivo studies to increase glucose uptake and glycogen (B147801) synthesis, as well as improve glucose and lipid profiles in type 2 diabetes. mdpi.comnih.gov

Furthermore, isoferulic acid has been found to significantly decrease plasma glucose concentrations in streptozotocin-induced diabetic rats by suppressing hepatic gluconeogenesis. tandfonline.com In studies with 3T3-L1 adipocytes, both cinnamic acid and this compound have been shown to restore proper insulin (B600854) sensitivity. nih.gov The binding of these aromatic acids to phosphatidylcholine can further enhance their beneficial effects on insulin sensitivity. nih.gov These findings suggest that this compound and its derivatives could be valuable in the prevention and treatment of type 2 diabetes. nih.gov

Neuroprotective and Anti-amnestic Properties

This compound and its derivatives have demonstrated significant neuroprotective and anti-amnestic activities. Phenylpropanoids isolated from the roots of Scrophularia buergeriana, including E-p-methoxycinnamic acid (E-p-MCA), have been shown to protect cultured cortical neurons from glutamate-induced neurotoxicity. nih.govnih.gov The neuroprotective activity appears to be linked to the α,β-unsaturated ester moiety and the para-methoxy group in these compounds. nih.gov

E-p-MCA has been found to significantly ameliorate scopolamine-induced amnesia in mice, improving deficits in both long- and short-term memory as measured by passive avoidance tasks and the Morris water maze test. nih.gov This suggests that E-p-MCA may have therapeutic value in alleviating certain memory impairments associated with dementia. nih.gov The neuroprotective effects of E-p-MCA are thought to be mediated through partial glutamatergic antagonism, as it has been shown to inhibit the binding of certain ligands to NMDA receptors and reduce the calcium influx, nitric oxide overproduction, and cellular peroxide associated with glutamate-induced neurotoxicity. nih.gov

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) also exhibits neuroprotective properties, largely due to its antioxidant and anti-inflammatory activities. mdpi.comspandidos-publications.combinasss.sa.cr It has been shown to protect against cerebral ischemia/reperfusion-induced injury by inhibiting apoptosis and oxidative stress. spandidos-publications.com These findings highlight the potential of this compound and its derivatives in the management of neurodegenerative disorders. mdpi.combinasss.sa.cr

Hepatoprotective Effects

Cinnamic acid derivatives, including this compound, have been reported to possess hepatoprotective properties. rsc.org Specifically, p-methoxycinnamic acid and isoferulic acid have demonstrated hepatoprotective activity comparable to that of silibinin, a known liver-protecting agent, even at much lower concentrations. nih.gov

These compounds are believed to exert their protective effects by directly influencing the activity of liver enzymes, which in turn positively affects the oxidative stress balance, improves lipid and alcohol metabolism, and inhibits inflammation, fibrosis, and apoptosis of liver cells. nih.gov Studies have confirmed the significant hepatoprotective activity of p-methoxycinnamic acid in primary cultures of rat hepatocytes against CCl4-induced liver damage. mdpi.com Among the tested phenylpropanoids, p-methoxycinnamic acid exhibited the most protective effect on the plasmatic enzyme activities. mdpi.com Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is another derivative with recognized hepatoprotective actions. nih.govresearchgate.neteurekaselect.comnih.govabmj.ro

The hepatoprotective potential of these compounds is an important area of their biological activity, suggesting their utility in mitigating liver damage induced by toxins.

Antiplatelet Activity

Cinnamic acid and its derivatives have been investigated for their antiplatelet activity. researchgate.netresearchgate.netunair.ac.iddntb.gov.ua One notable derivative, 4-hydroxy-3-methoxycinnamic acid (ferulic acid), has been synthesized and tested for its ability to inhibit blood clotting. researchgate.netunair.ac.id